Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxa-7-azaspiro[3.5]nonane core. The tert-butyl carbamate group at the 7-position enhances steric protection and stability, while the 2-methyl substituent modifies electronic and steric properties. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and receptor modulators due to its rigid spirocyclic framework .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-9-13(16-10)5-7-14(8-6-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
YWKJKDWVBDVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(O1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthetic Routes
Two-Step Cyclization Using Phase Transfer Catalysts
A pivotal method involves a two-step cyclization process adapted from the synthesis of analogous spiro compounds.
- First Cyclization :
- Reactants : Bis(2-chloroethyl) ether and a methyl-substituted acetaldehyde derivative.
- Conditions : N,N-Dimethylformamide (DMF), tetrabutylammonium bromide (phase transfer catalyst), potassium iodide (iodo metal salt), and anhydrous potassium carbonate (acid-binding agent) at 70–100°C for 12–24 hours.
- Mechanism : Nucleophilic substitution forms the spiro-oxygen ring while introducing the methyl group at the 2-position.
- Yield : ~70–82% after purification via column chromatography.
- Second Cyclization :
Key Parameters:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | DMF, K₂CO₃, TBAB, KI | 70–100°C | 12–24 h | 70% |
| 2 | LiAlH₄, THF | –10–50°C | 4–8 h | 82% |
Spiroannulation via Trichloroacetyl Chloride
A scalable approach modifies tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of Zn/Cu:
- Procedure :
- React tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in tert-butyl methyl ether.
- Stir at 15°C, then room temperature overnight.
- Quench with NH₄Cl and purify via silica gel chromatography.
- Yield : 15% (lab-scale), with potential for optimization in industrial settings.
Functional Group Transformations
Methyl Group Introduction via Grignard Reagents
Post-cyclization functionalization employs Grignard reagents to introduce the 2-methyl group:
Reductive Amination Strategies
Lithium aluminum hydride (LiAlH₄) reduces ketone intermediates to secondary amines, critical for azaspiro ring formation:
Industrial-Scale Production Considerations
Optimization of Reaction Conditions
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential pharmacological effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Spiro Core
Oxo vs. Methyl Substituents
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2): Structure: Replaces the 2-methyl group with a ketone (oxo) at the 2-position. Properties: Higher polarity due to the carbonyl group, as evidenced by its molecular weight (239.32 g/mol) and distinct NMR shifts (δ 168.69 ppm for the carbonyl carbon in $^{13}\text{C}$ NMR) . Applications: Used in carbonylation reactions to synthesize aldehydes and ketones .
- Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Structure: 2-methyl substituent provides steric bulk, reducing reactivity compared to the oxo analog. Synthesis: Prepared via visible-light photoredox catalysis with 70% yield, highlighting efficient access to methylated spirocycles .
Bromo and Amino Derivatives
- Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2): Structure: Bromine at the 2-position introduces electrophilic reactivity for cross-coupling reactions. Applications: Key intermediate in Suzuki-Miyaura couplings for drug candidate synthesis .
- Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4): Structure: Amino group enables functionalization via amidation or reductive alkylation. Safety: Classified as acutely toxic (H302) and a respiratory irritant (H335), requiring stringent handling .
Diazaspiro Analogs
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1):
- Molecular Formula: C${12}$H${20}$N$2$O$3$ (vs. C${13}$H${21}$NO$_3$ for the 1-oxa analog).
- Applications: Explored in peptide mimetics due to its dual hydrogen-bond donor/acceptor sites .
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7):
- Structure : Two nitrogen atoms in the spiro system enhance solubility in polar solvents.
- XLogP3-AA : 1.1, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
Biological Activity
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 2375192-74-6) is a compound of interest due to its potential biological activities, particularly as a GPR119 agonist. This article explores its chemical properties, biological evaluations, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 324.8 ± 35.0 °C (Predicted) |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
| pKa | -0.81 ± 0.40 (Predicted) |
GPR119 Agonism
Recent studies have highlighted the role of compounds similar to this compound as GPR119 agonists, which are implicated in glucose homeostasis and insulin secretion. A notable study synthesized various derivatives and identified a potent GPR119 agonist, compound 54g, which exhibited significant glucose-lowering effects in diabetic rats .
The mechanism by which these compounds exert their biological effects involves the activation of GPR119, a G protein-coupled receptor that enhances insulin secretion in response to glucose levels. This receptor is primarily expressed in the pancreas and intestines, making it a target for diabetes treatment.
Case Studies
-
Study on Glucose Regulation :
- Objective : Evaluate the effects of GPR119 agonists on glucose regulation.
- Method : Administered various spirocyclic compounds to diabetic Sprague-Dawley rats.
- Findings : Compound 54g significantly reduced blood glucose levels compared to controls, suggesting potential therapeutic applications for managing diabetes .
-
Synthesis and Evaluation :
- Objective : Synthesize and assess the biological activity of novel spirocyclic derivatives.
- Method : A series of derivatives were created, focusing on structural modifications to enhance potency.
- Findings : The study reported improved pharmacokinetic profiles for certain derivatives, indicating their potential for further development as therapeutic agents .
Research Findings
The research indicates that this compound and its analogs may serve as effective GPR119 agonists with applications in diabetes management. The structural characteristics that enhance their biological activity include:
- Substituents on the piperidine ring : Variations in substituents significantly affect receptor binding affinity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
